

An In-depth Technical Guide to the Reactivity of 3-(Trifluoromethoxy)benzaldehyde

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Compound of Interest

Compound Name: 3-(Trifluoromethoxy)benzaldehyde

Cat. No.: B1330798

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzaldehyde is an aromatic aldehyde of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. Its chemical behavior is dominated by the interplay between the aldehyde functional group and the trifluoromethoxy substituent on the benzene ring. The trifluoromethoxy ($-OCF_3$) group is a powerful electron-withdrawing moiety, which significantly enhances the electrophilicity of the carbonyl carbon. This activation makes **3-(Trifluoromethoxy)benzaldehyde** a highly reactive substrate for a variety of nucleophilic addition and condensation reactions.^{[1][2]} Its utility as a building block lies in its ability to introduce the trifluoromethoxy group into larger molecules, a common strategy to improve metabolic stability, lipophilicity, and bioavailability of drug candidates.^[1] This guide provides a comprehensive overview of its physical properties, spectroscopic characteristics, core reactivity, and detailed experimental protocols for key transformations.

Physical and Chemical Properties

3-(Trifluoromethoxy)benzaldehyde is a colorless to pale yellow liquid under standard conditions.^[3] Its key properties are summarized below.

Property	Value	References
Molecular Formula	C ₈ H ₅ F ₃ O ₂	[3][4]
Molecular Weight	190.12 g/mol	[3][4]
CAS Number	52771-21-8	[3][4][5]
Appearance	Colorless to almost colorless clear liquid	[3]
Boiling Point	83-86 °C at 24 mmHg	[3][5]
Density	1.33 g/mL at 25 °C	[3][5]
Refractive Index (n _{20/D})	1.454	[3][5]
SMILES	<chem>FC(F)(F)Oc1cccc(C=O)c1</chem>	[5]
InChIKey	FQEVHRCPXFKJHF-UHFFFAOYSA-N	[4][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-(Trifluoromethoxy)benzaldehyde**.

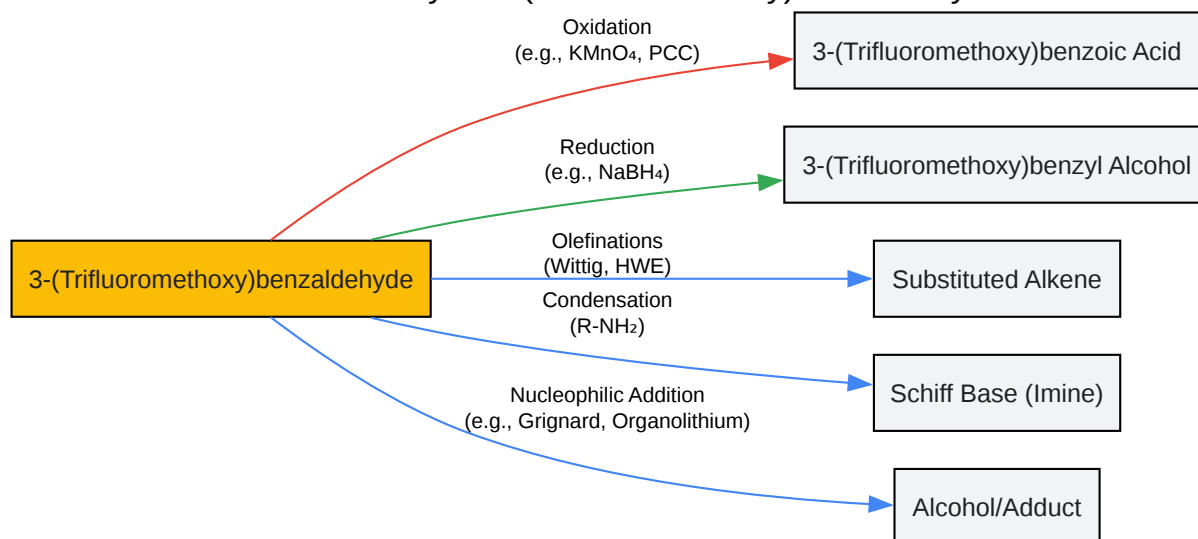
Spectrum Type	Identifier/Reference
Mass Spectrometry (GC-MS)	SpectraBase ID: 5WK8L5Ymiw4
FTIR Spectroscopy	Available from SpectraBase and PubChem
¹ H NMR, ¹³ C NMR	Available from SpectraBase

Note: Detailed spectra can be accessed through chemical databases such as SpectraBase and PubChem using the compound's CAS number (52771-21-8).[4][6]

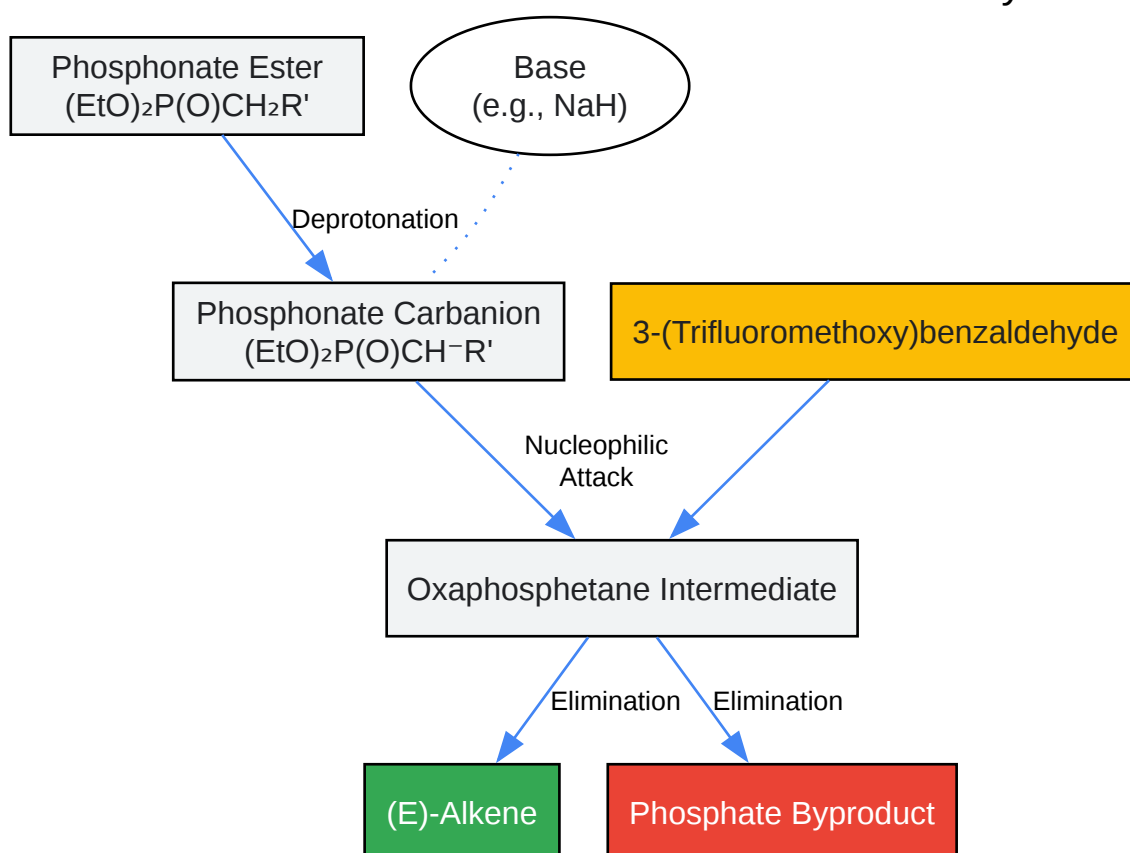
Core Reactivity and Synthetic Applications

The reactivity of **3-(Trifluoromethoxy)benzaldehyde** is centered around the aldehyde group, whose electrophilic character is significantly amplified by the meta-positioned trifluoromethoxy group. This makes it an excellent substrate for a range of classical and modern organic transformations.

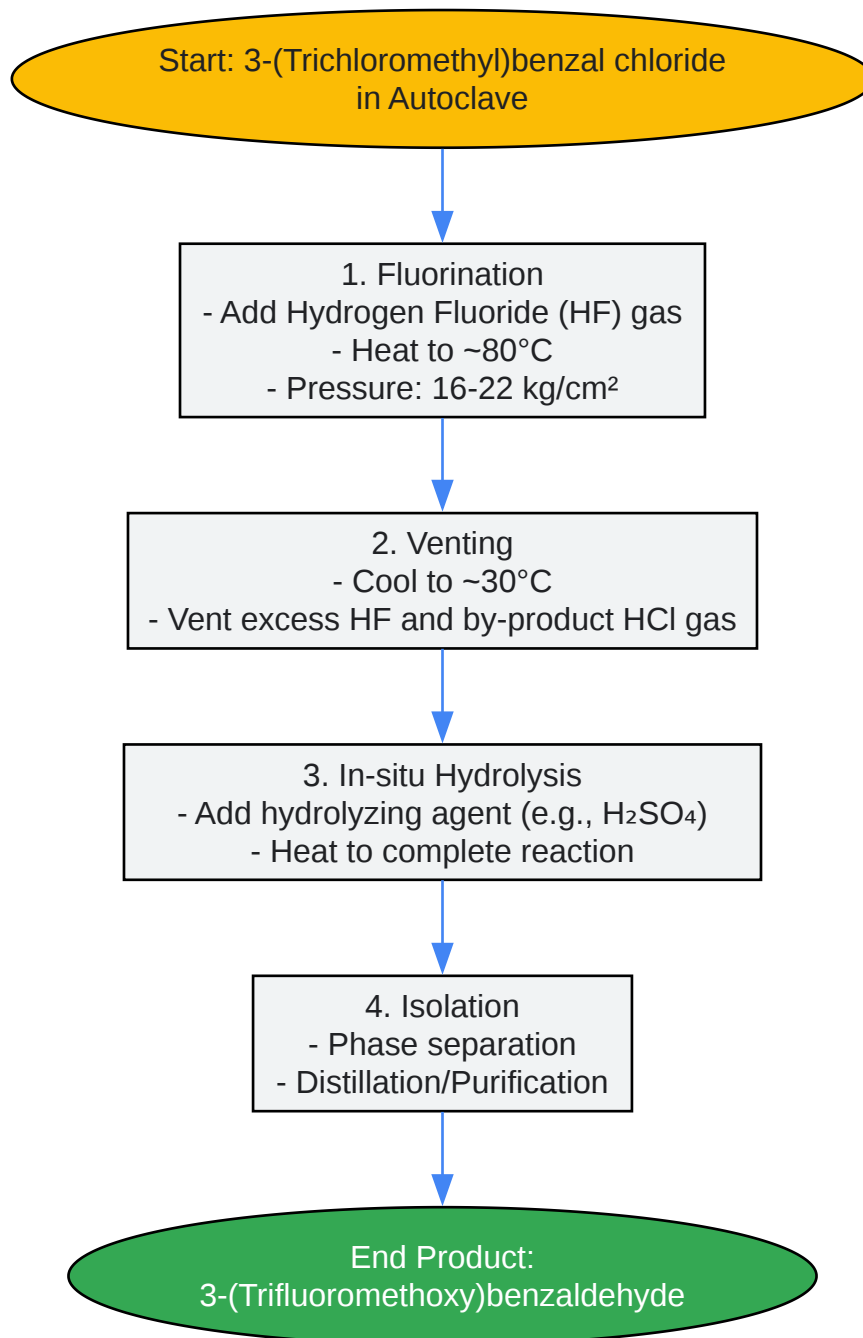
Core Reactivity of 3-(Trifluoromethoxy)benzaldehyde



Horner-Wadsworth-Emmons Reaction Pathway



Industrial Synthesis Workflow Example



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